

Investigational History of MK-0736: A Technical Guide

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Compound of Interest

Compound Name: MK-0736

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Introduction

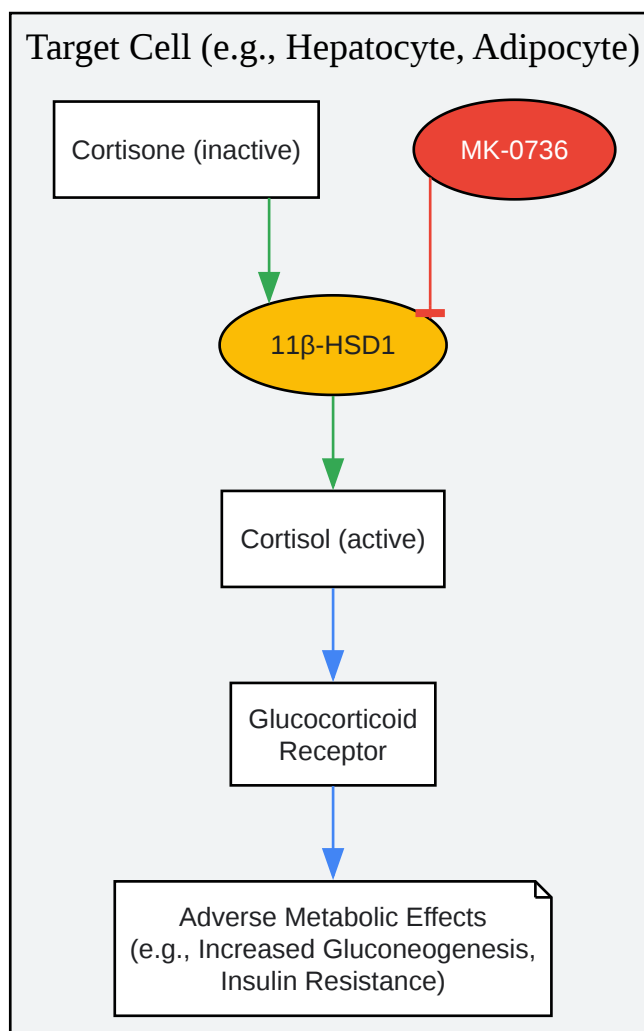
MK-0736 was an investigational selective inhibitor of the enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) developed by Merck & Co. The therapeutic rationale for the development of **MK-0736** was based on the hypothesis that inhibiting 11 β -HSD1 could reduce the intracellular conversion of inactive cortisone to active cortisol in key metabolic tissues, thereby ameliorating conditions associated with the metabolic syndrome, such as hypertension and type 2 diabetes mellitus.[1][2] Despite showing some promising effects in early clinical trials, the development of **MK-0736** was ultimately discontinued.[1] This guide provides a comprehensive overview of the available investigational history of **MK-0736**, focusing on its clinical trials, mechanism of action, and what is publicly known about its development.

Mechanism of Action: 11 β -HSD1 Inhibition

MK-0736 was designed to selectively inhibit 11 β -HSD1, an enzyme responsible for the intracellular regeneration of active glucocorticoids, primarily cortisol in humans.[2] By blocking this enzyme, **MK-0736** aimed to reduce local cortisol concentrations in tissues where 11 β -HSD1 is highly expressed, such as the liver and adipose tissue, without significantly affecting systemic cortisol levels.[2] The intended therapeutic benefit was to counteract the deleterious effects of excess glucocorticoid activity in these tissues, which are known to contribute to insulin resistance, dyslipidemia, and hypertension.[2]

Signaling Pathway of 11 β -HSD1

The following diagram illustrates the mechanism of action of 11 β -HSD1 and the intended point of intervention for **MK-0736**.



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Figure 1: Mechanism of 11 β -HSD1 and Inhibition by **MK-0736**.

Clinical Development Program

The clinical development of **MK-0736** focused on its potential to treat hypertension and metabolic abnormalities in overweight and obese patients. The program included at least two key Phase II clinical trials and one exploratory study that was terminated.

Clinical Trial NCT00274716: Hypertension in Overweight and Obese Patients

This multicenter, randomized, double-blind, placebo-controlled study was a cornerstone of the **MK-0736** clinical development program.[\[3\]](#)

Experimental Protocol:

- Objective: To evaluate the antihypertensive efficacy and safety of **MK-0736** in overweight to obese patients with hypertension.[\[3\]](#)
- Patient Population: Patients aged 18-75 years with a sitting diastolic blood pressure (SiDBP) of 90-104 mm Hg and a systolic blood pressure (SBP) <160 mm Hg, after a washout of any prior antihypertensive medications. Participants had a Body Mass Index (BMI) between ≥ 27 and < 41 kg/m².[\[3\]](#)
- Intervention: Patients were randomized to receive either **MK-0736** at doses of 2 mg/day or 7 mg/day, or a placebo, for 12 weeks.[\[3\]](#)
- Primary Endpoint: The primary outcome measure was the placebo-adjusted change from baseline in trough sitting diastolic blood pressure (SiDBP) after 12 weeks of treatment with 7 mg/day of **MK-0736**.[\[3\]](#)
- Methodology for Endpoint Assessment: While specific, detailed laboratory and procedural manuals are not publicly available, clinical trial protocols of this nature typically involve standardized procedures for blood pressure measurement (e.g., seated measurements after a rest period, using calibrated equipment) and centralized laboratory analysis for lipid panels.

Quantitative Data:

The study did not meet its primary endpoint for blood pressure reduction.[\[3\]](#) However, some modest improvements in other metabolic parameters were observed with the 7 mg/day dose.[\[3\]](#)

| Parameter | Placebo-Adjusted Change from Baseline | p-value |
|--|---------------------------------------|--------------|
| Sitting Diastolic Blood Pressure (SiDBP) | -2.2 mm Hg | 0.157 |
| LDL Cholesterol | -12.3% | Not Reported |
| HDL Cholesterol | -6.3% | Not Reported |
| Body Weight | -1.4 kg | Not Reported |

*Table 1: Key Efficacy Results from Clinical Trial NCT00274716 for MK-0736 (7 mg/day).[3] *

Clinical Trial NCT00806585: Type 2 Diabetes and Hypertension

This study was designed to assess the efficacy and tolerability of **MK-0736** in patients with both type 2 diabetes mellitus and hypertension.

Experimental Protocol:

- Objective: To evaluate the effectiveness and tolerability of **MK-0736** in patients with type 2 diabetes and hypertension who were already on stable therapy with an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin receptor blocker (ARB).
- Patient Population: Patients with type 2 diabetes and hypertension.
- Intervention: This was a dose-ranging study where patients were to be randomized to one of three doses of **MK-0736**, placebo, or hydrochlorothiazide (HCTZ).
- Methodology for Endpoint Assessment: Similar to the previous study, detailed protocols are not publicly available. However, standard clinical practices for monitoring glycemic control (e.g., HbA1c) and blood pressure would have been employed.

Terminated Study NCT00679055: Arterial Plaque in Peripheral Arterial Disease

An exploratory study was initiated to investigate the effect of **MK-0736** on atherosclerotic plaque.^[4]

Experimental Protocol:

- Objective: The primary hypothesis was that 12 weeks of treatment with 7 mg of **MK-0736** once daily would decrease the macrophage content in lower extremity atherosclerotic plaques compared to placebo.^[4]
- Status: This study was terminated early.^[4] The reasons for termination have not been publicly disclosed.

Preclinical Investigational History

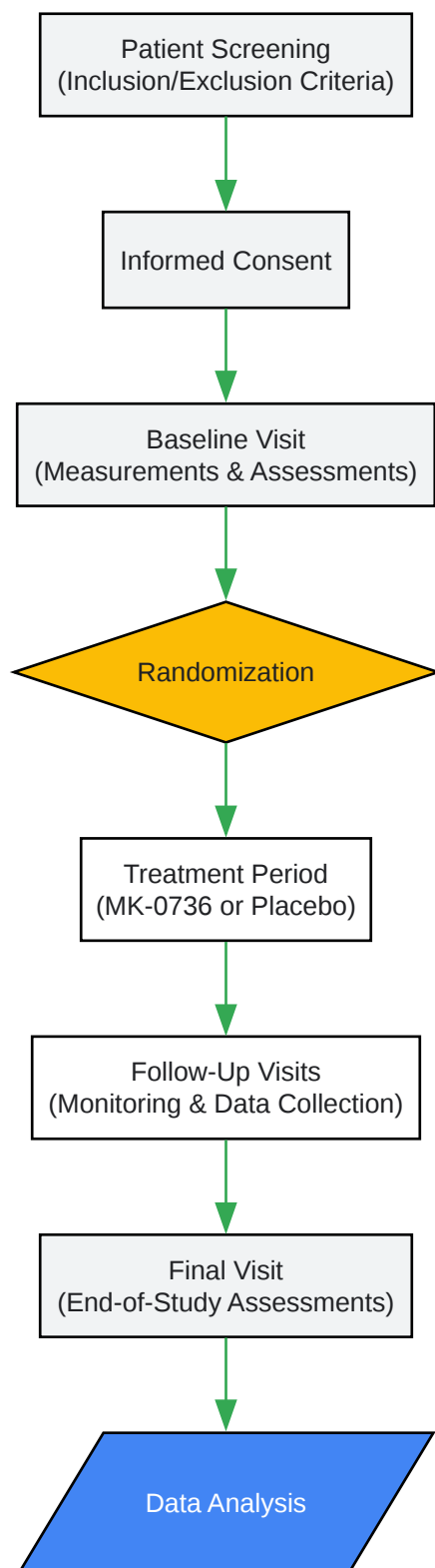
While published clinical trial data for 11 β -HSD1 inhibitors, including **MK-0736**, have been described as less successful than promising preclinical studies in rodents, specific preclinical data for **MK-0736** are not readily available in the public domain.^[5] It has been noted that a potential reason for the discrepancy between preclinical and clinical outcomes for this class of drugs could be differences in androgen metabolism between rodents and humans.^[5]

Development Milestones and Discontinuation

The development of **MK-0736** appears to have been most active in the mid-to-late 2000s, with the key clinical trials being conducted during this period. However, the global development status of **MK-0736** is now listed as discontinued.^[1] The specific reasons for the discontinuation of the development program have not been officially published by Merck & Co. It is common for investigational drugs to be discontinued for a variety of reasons, including a lack of efficacy, safety concerns, or strategic portfolio decisions. Given that the primary endpoint was not met in the key hypertension study, it is plausible that the observed efficacy was not deemed sufficient to warrant further development.^[3]

High-Level Clinical Trial Workflow

The following diagram provides a generalized workflow for a clinical trial, such as those conducted for **MK-0736**.



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Figure 2: Generalized Clinical Trial Workflow.

Conclusion

The investigational history of **MK-0736** provides a valuable case study in drug development. As a selective 11 β -HSD1 inhibitor, it represented a targeted approach to addressing key components of the metabolic syndrome. While the clinical trial in hypertensive patients did not achieve its primary blood pressure-lowering endpoint, it did demonstrate some modest beneficial effects on lipid profiles and body weight.[3] The ultimate discontinuation of its development underscores the challenges of translating preclinical findings into clinically meaningful outcomes in complex metabolic diseases. Further research into the role of 11 β -HSD1 and the development of next-generation inhibitors may yet yield therapeutic advances in this area.

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